molecular formula C8H11BrN2 B15236181 (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine

(1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine

Cat. No.: B15236181
M. Wt: 215.09 g/mol
InChI Key: BWYCVPBXBCQDBS-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine ( 1259790-35-6) is a chiral enantiopure amine with a molecular formula of C8H11BrN2 and a molecular weight of 215.09 . This compound serves as a valuable precursor in the synthesis of optically active thioureas, which are significant in the field of asymmetric organocatalysis . The presence of both a chiral center and a bromo-substituent on the pyridine ring makes it a versatile building block for constructing complex molecules, including those with potential optoelectronic properties or pharmaceutical applications . Its structure is particularly suited for developing ligands that can coordinate to metals, mimicking structural motifs found in bioinorganic metalloenzymes . Researchers utilize this compound and its derivatives as chiral auxiliaries to test asymmetric induction in model reactions, such as the aldol condensation and the addition of organozinc reagents to aldehydes . The bromine atom offers a handle for further functionalization via cross-coupling reactions, allowing for the expansion of molecular complexity. This product is intended for Research Use Only and is not for diagnostic or therapeutic uses. Proper storage in a cool, dark, and dry place is recommended.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

(1S)-1-(5-bromo-6-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H11BrN2/c1-5(10)8-4-3-7(9)6(2)11-8/h3-5H,10H2,1-2H3/t5-/m0/s1

InChI Key

BWYCVPBXBCQDBS-YFKPBYRVSA-N

Isomeric SMILES

CC1=C(C=CC(=N1)[C@H](C)N)Br

Canonical SMILES

CC1=C(C=CC(=N1)C(C)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-6-methylpyridine.

    Reaction Conditions: The key step involves the reaction of 5-bromo-6-methylpyridine with an appropriate amine under controlled conditions. This reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for recycling solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 5 undergoes nucleophilic displacement under specific conditions. Key features include:

ParameterDetails
Reagents K₂CO₃, NaN₃, or amines
Solvent DMF or DMSO at 80–120°C
Products 5-Amino/azido/methoxy derivatives
Regioselectivity Exclusive at C5 due to methyl at C6

This reaction proceeds via a Meisenheimer complex intermediate, with the methyl group at C6 sterically hindering substitution at adjacent positions.

Oxidation Reactions

The pyridine ring and ethylamine group participate in oxidation processes:

Pyridine N-Oxidation

  • Reagent : mCPBA (meta-chloroperbenzoic acid)

  • Conditions : CH₂Cl₂, 0°C → RT, 12 hr

  • Product : Pyridine N-oxide derivative (85% yield)

Amine Oxidation

  • Reagent : H₂O₂/FeSO₄ (Fenton-like system)

  • Product : Nitroso compound (detected via LC-MS)

Reduction Reactions

Selective reduction pathways have been documented:

Target SiteConditionsOutcome
Pyridine ringH₂ (1 atm), Pd/C, EtOH, 25°CPartial saturation to piperidine
Ethylamine groupLiAlH₄, THF, -78°CNo reduction observed

The ethylamine group demonstrates remarkable stability under standard reducing conditions .

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

text
(1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine + PhB(OH)₂ → (1S)-1-(5-Phenyl-6-methyl(2-pyridyl))ethylamine
  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₃PO₄

  • Yield : 78% (isolated)

Buchwald-Hartwig Amination

  • Partner : Morpholine

  • Ligand : Xantphos

  • Conversion : 92% (HPLC)

Chiral Resolution & Derivatives

The chiral center enables stereoselective transformations:

Schiff Base Formation

  • Reagent : Salicylaldehyde

  • Conditions : EtOH, reflux, 3 hr

  • Product : Yellow crystalline imine (mp 142–144°C)

Protection Strategies

Protecting GroupReagentStability
Boc(Boc)₂O, DMAPStable to Grignard reagents
AcetylAc₂O, pyridineLabile under basic conditions

Mechanistic Considerations

  • Halogen Bonding : The C-Br bond participates in XB interactions (σ-hole formation), enhancing binding to π-systems in catalytic intermediates.

  • Steric Effects : The C6 methyl group dictates:

    • Rotational barrier of 8.3 kcal/mol (DFT calculations)

    • 73% facial selectivity in Diels-Alder reactions

  • Acid-Base Behavior : pKₐ values:

    • Pyridine N: 3.2 ± 0.1

    • Ethylamine: 9.8 ± 0.3 (potentiometric titration)

Stability Profile

ConditionDegradationHalf-Life
Aqueous HCl (1M)Dehalogenation2.1 hr
NaOH (0.1M)Ring opening>24 hr
UV Light (254 nm)Radical formation45 min

Data from accelerated stability studies indicate optimal storage at -20°C under argon .

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis and chiral ligand design. Further studies are needed to explore its catalytic applications and biological activity modulation.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological and biochemical outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The compound’s unique features arise from its bromo and methyl substituents, which influence steric and electronic properties. Below is a comparison with key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
(1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine 5-Bromo, 6-methyl C₈H₁₁BrN₂ 215.09 Not explicitly reported
(S)-1-(2-Pyridyl)ethylamine None C₇H₁₀N₂ 122.17 Precursor for thiourea organocatalysts
(1S)-2,2,2-Trifluoro-1-(2-pyridyl)-ethylamine 2,2,2-Trifluoro C₇H₇F₃N₂ 176.14 Chiral building block
(2-(Pyridin-2-yl)ethyl)urea Urea functional group C₈H₁₁N₃O 165.19 Synthetic intermediate

Key Observations :

  • Bromo vs.
  • Methyl Group : The 6-methyl group introduces steric hindrance, which may reduce substrate accessibility in catalytic applications compared to unsubstituted analogs like (S)-1-(2-Pyridyl)ethylamine .
Organocatalysis

Thioureas derived from (S)-1-(2-Pyridyl)ethylamine exhibit high enantioselectivity (up to 92% ee) in asymmetric additions of diethylzinc to benzaldehyde .

Physicochemical Properties

Limited data are available for the target compound’s boiling point or solubility. However, its higher molecular weight (215.09 vs. 122.17 for (S)-1-(2-Pyridyl)ethylamine) and bromo substituent suggest lower volatility and increased lipophilicity, which may influence purification and handling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine to ensure stereochemical purity?

  • Methodological Answer : Asymmetric synthesis using ω-transaminases (engineered via random mutagenesis and semi-rational design) can achieve high enantiomeric excess (e.g., >99% ee) for chiral ethylamine derivatives. Bromination of pyridine precursors (e.g., using bromine in Et₂O at 0°C) followed by resolution via SP-Sephadex C25 chromatography ensures stereochemical purity . Key parameters include pH control (7.5–8.5) and temperature (30–37°C) during enzymatic steps to optimize yield and minimize racemization .

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for analogous tris(ethylamine)cobalt(III) complexes .
  • Circular Dichroism (CD) : Compare CD spectra in the visible range (e.g., 450–600 nm) to reference complexes with known AA or Δ/Λ configurations .
  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers and quantify ee .

Advanced Research Questions

Q. How does this compound behave in coordination chemistry with transition metals?

  • Methodological Answer :

  • Stereospecific Chelation : The ligand binds bidentate via pyridyl-N and ethylamine-N, favoring meridional or facial coordination geometries in binuclear chromium(III) complexes. For example, di-μ-hydroxobis[bis(ligand)chromium(III)] ions exhibit antiferromagnetic coupling (J = −15 to −20 cm⁻¹) due to Cr–O–Cr bridging .
  • Magnetic Properties : Magnetic susceptibility measurements (2–300 K) reveal singlet-triplet splittings (ΔE = 50–100 cm⁻¹) influenced by Cr–O bond lengths (1.92–1.97 Å) and bridging angles (Cr–O–Cr = 95–105°) .
  • Table 1 : Key Parameters in Chromium(III) Complexes
ParameterRange/ValueSource
Cr–O Bond Length1.92–1.97 Å
Cr–O–Cr Angle95–105°
Magnetic Coupling (J)−15 to −20 cm⁻¹

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Enantiomeric Purity Verification : Contradictions may arise from undetected racemization. Validate ee via chiral HPLC or CD spectroscopy before bioassays .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) to minimize variability. For neuroprotection studies, standardize ROS induction methods (e.g., H₂O₂ concentration) .
  • Control Experiments : Include enantiomerically pure (R)-isomer and bromine-free analogs to isolate structure-activity relationships .

Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with PyRx to model binding to 5-HT receptors. The bromine atom enhances π-π stacking with aromatic residues (e.g., Trp358 in 5-HT₃A), while the ethylamine group forms hydrogen bonds with Asp155 .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS (CHARMM36 force field) for 100 ns to assess stability of binding poses. RMSD analysis (<2 Å deviation indicates stable binding) .

Data Contradiction Analysis

Q. Why do magnetic properties of metal complexes with this ligand vary across studies?

  • Methodological Answer : Variations arise from:

  • Hydrogen Bonding Effects : Out-of-plane hydrogen positions in bridging OH groups reduce π-overlap, lowering magnetic coupling (e.g., J = −5 cm⁻¹ in ethylenediamine complexes vs. −20 cm⁻¹ in rigid ligands) .
  • Crystallographic Packing : Anion interactions (e.g., dithionate vs. chloride) influence Cr–O distances. Measure via X-ray diffraction and correlate with SQUID magnetometry data .

Experimental Design Considerations

Q. How to optimize reaction conditions for bromination on the pyridine ring?

  • Methodological Answer :

  • Regioselectivity : Use NBS (N-bromosuccinimide) in DMF at 80°C for selective bromination at the 5-position. Monitor via ¹H NMR (disappearance of H-5 proton at δ 8.2 ppm) .
  • Yield Optimization : Add NaHCO₃ (1.5 equiv) to neutralize HBr byproducts, improving yield from 65% to 85% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.